

# Application Notes and Protocols: Preclinical Administration of [225Ac]-FPI-1434

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## Compound of Interest

Compound Name: PSB-1434

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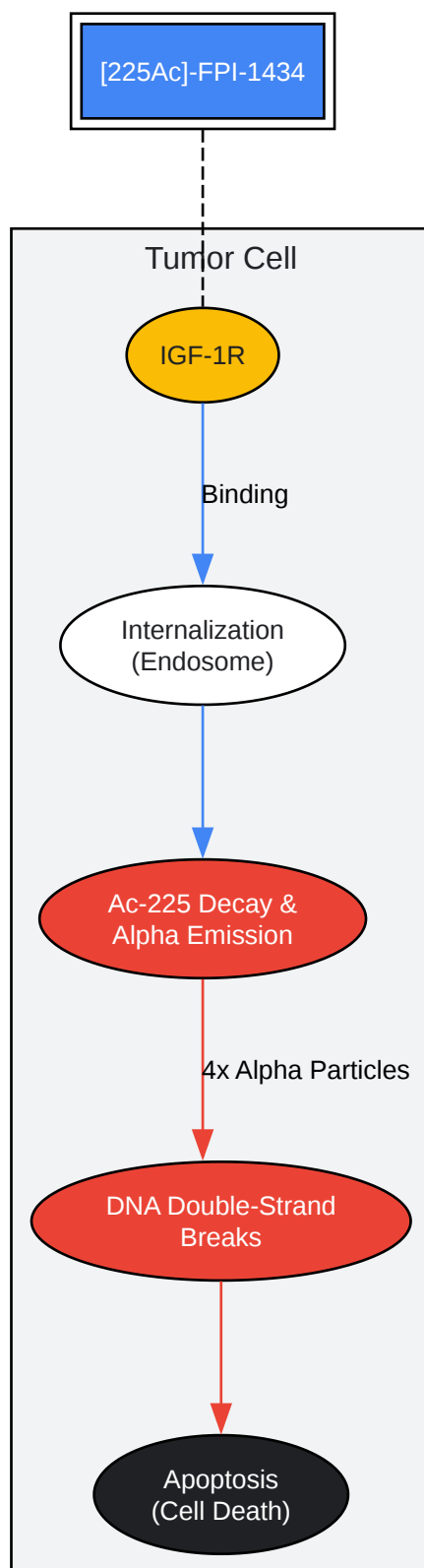
Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the preclinical use of [225Ac]-FPI-1434, a targeted alpha therapy (TAT). [225Ac]-FPI-1434 is a radioimmunoconjugate composed of a humanized monoclonal antibody targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R), a bifunctional chelate, and the alpha-emitting radionuclide Actinium-225.<sup>[1][2][3][4][5]</sup> IGF-1R is overexpressed in a variety of solid tumors, making it a viable target for delivering cytotoxic radiation directly to cancer cells.<sup>[1][2][3][6]</sup> These protocols summarize key preclinical findings and provide methodologies for efficacy studies in xenograft models.

## Mechanism of Action

[225Ac]-FPI-1434 functions by targeting the IGF-1R on the surface of tumor cells.<sup>[6][7]</sup> Upon binding, the radioimmunoconjugate is internalized by the cell.<sup>[1][3][8]</sup> The radionuclide, Actinium-225, then undergoes its decay cascade, emitting four high-energy alpha particles.<sup>[9]</sup> These alpha particles induce complex, difficult-to-repair double-strand breaks in the cell's DNA, leading to apoptosis and tumor cell death.<sup>[1][3][5][10][11]</sup> An indium-111 analog, [111In]-FPI-

1547, which uses the identical antibody and chelate, can be used for imaging and patient selection prior to therapy.[\[1\]](#)[\[3\]](#)[\[11\]](#)



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Caption: Mechanism of action of [225Ac]-FPI-1434 from receptor binding to cell apoptosis.

## Preclinical Efficacy Data

Single-dose intravenous administration of [225Ac]-FPI-1434 has demonstrated significant anti-tumor activity in various human cancer xenograft models. The treatment was reported to be well-tolerated in all studied cases.[8]

**Table 1: Efficacy in Colo-205 Colorectal Cancer Xenograft Model**

Dose (kBq)	Antibody Dose (µg)	Outcome	Median Survival (Days)	Statistical Significance (vs. Vehicle)
1.85	8	Tumor Suppression	66	Not Specified
7.4	8	Tumor Regression	Not Specified	p < 0.05 (at day 52)
14.8	8	Sustained Tumor Regression (178 days)	151	p < 0.05 (at day 52)

Data sourced from Burak, E. et al. 2018.[8]

**Table 2: Efficacy in Other Xenograft Models**

Cancer Type	Xenograft Model	Dose (kBq)	Outcome	Statistical Significance (vs. Vehicle)
Prostate Cancer	LNCaP	14.8	Tumor Regression	$p < 0.002$ (at day 29)
NSCLC (Radioresistant)	A549	14.8	Tumor Size Reduction	$p < 0.002$ (at day 28)

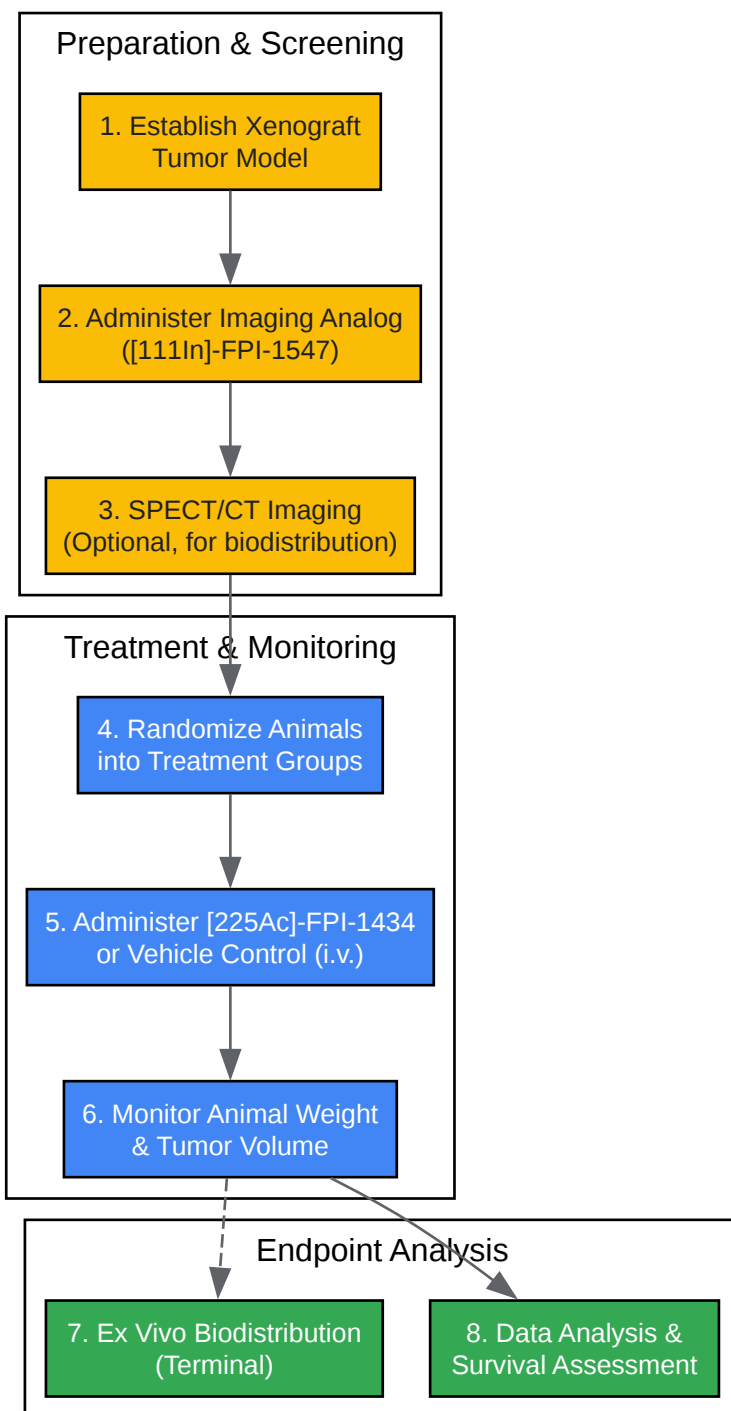
Data sourced from Burak, E. et al. 2018.[8]

## Combination Therapy

Preclinical studies have also explored [225Ac]-FPI-1434 in combination regimens. Co-dosing with the PARP inhibitor olaparib resulted in enhanced efficacy at lower doses of [225Ac]-FPI-1434 in lung and colorectal cancer xenografts.[10] This is attributed to the induction of double-stranded DNA breaks by FPI-1434, which creates a synthetic lethal interaction with PARP inhibition.[10] Enhanced efficacy was also observed when combined with immune checkpoint inhibitors in colorectal cancer models.[10]

## Experimental Protocols

The following sections describe generalized protocols for preclinical evaluation based on published studies.



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Caption: General experimental workflow for a preclinical efficacy study of [225Ac]-FPI-1434.

## Protocol 1: Animal Model Preparation (Xenograft)

- Cell Culture: Culture human cancer cells (e.g., Colo-205, LNCaP, A549) under standard conditions recommended by the supplier.
- Animal Housing: Use immunocompromised mice (e.g., athymic nude or SCID) housed in a sterile environment.
- Implantation:
  - Harvest cancer cells during their logarithmic growth phase.
  - Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel.
  - Inject the cell suspension (typically  $1-10 \times 10^6$  cells) subcutaneously into the flank of each mouse.
- Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 150-250 mm<sup>3</sup>) before initiating treatment. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .

## Protocol 2: Preparation and Administration of [225Ac]-FPI-1434

- Radiolabeling:
  - [225Ac]-FPI-1434 is a radioimmunoconjugate of the humanized IGF-1R antibody (also known as AVE1642 or FPI-1175) and Actinium-225, connected via a proprietary bifunctional chelate and linker technology.[\[1\]](#)[\[2\]](#)[\[10\]](#)
  - Detailed, proprietary radiolabeling procedures are specific to the manufacturer (Fusion Pharmaceuticals).
- Dose Formulation:
  - Based on the desired activity level (e.g., 1.85, 7.4, or 14.8 kBq per animal), dilute the final product in a sterile, biocompatible buffer such as phosphate-buffered saline (PBS).[\[8\]](#)
  - The final injection volume should be standardized (e.g., 100-200  $\mu\text{L}$ ).
- Administration:

- Gently restrain the mouse.
- Administer a single dose of the formulated [225Ac]-FPI-1434 solution via intravenous (i.v.) injection into the tail vein.[8]
- Administer vehicle control (e.g., PBS) to the control group using the same method.

## Protocol 3: Biodistribution and Efficacy Assessment

- Biodistribution Studies:
  - To assess tumor targeting and clearance, administer [225Ac]-FPI-1434 (or its imaging analog [111In]-FPI-1547) to tumor-bearing mice.[8]
  - At selected time points post-injection, euthanize the animals.
  - Harvest tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
  - Weigh each tissue sample and measure its radioactivity using a gamma counter.
  - Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g). Preclinical studies showed preferential accumulation in tumor tissue with low uptake in normal tissues.[8]
- Efficacy Monitoring:
  - Measure tumor dimensions with digital calipers 2-3 times per week.
  - Monitor the body weight of the animals as an indicator of toxicity.
  - Continue monitoring until tumors in the control group reach a predetermined endpoint size or until the study duration is complete (e.g., 178 days).[8]
  - Record survival data for Kaplan-Meier analysis.

## Safety and Toxicology

Beyond efficacy studies in mice, favorable toxicology profiles for [225Ac]-FPI-1434 have been established in non-human primates (cynomolgus monkeys), which supported the initiation of human clinical trials.[1][3][11]

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